2-Methyl-1-phenyl-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

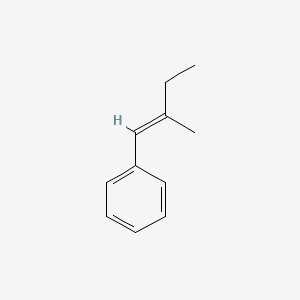

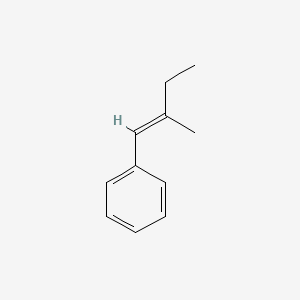

Structure

3D Structure

Propriétés

Numéro CAS |

56253-64-6 |

|---|---|

Formule moléculaire |

C11H14 |

Poids moléculaire |

146.23 g/mol |

Nom IUPAC |

[(E)-2-methylbut-1-enyl]benzene |

InChI |

InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ |

Clé InChI |

OQYUFQVPURDFKC-MDZDMXLPSA-N |

SMILES isomérique |

CC/C(=C/C1=CC=CC=C1)/C |

SMILES canonique |

CCC(=CC1=CC=CC=C1)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1-butene is an organic compound with the chemical formula C₁₁H₁₄.[1][2] It belongs to the class of aromatic hydrocarbons, specifically an alkylbenzene derivative. This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a plausible synthetic route. The information presented is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in chemical reactions, and purification. A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Odor | Pungent | [3] |

| Density | Approximately 0.9 g/cm³ | [3] |

| Boiling Point | Approximately 200-204 °C | [3] |

| Melting Point | -38 to -36 °C | [3] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. Insoluble in water. | [3] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental methodologies for measuring the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small amount (a few drops) of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

The apparatus is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

A clean, dry pycnometer is weighed accurately on the analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted precisely, the pycnometer is dried on the outside, and it is weighed again (m₂).

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound.

-

The filled pycnometer is brought to the same temperature in the water bath, the volume is adjusted, it is dried, and weighed (m₃).

-

The density of water (ρ_water) at the experimental temperature is obtained from standard tables.

-

The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Soft tissue paper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with a soft tissue.

-

The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20 °C).

-

The light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Synthesis of this compound

This compound can be synthesized through various established methods in organic chemistry, with the Wittig reaction being a prominent and effective approach. This method involves the reaction of a phosphorus ylide with a ketone.

Plausible Synthetic Route: Wittig Reaction

A plausible synthesis for this compound involves the reaction of propiophenone (B1677668) with ethyltriphenylphosphonium bromide in the presence of a strong base.

Reactants:

-

Propiophenone

-

Ethyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

General Procedure:

-

Ylide Formation: Ethyltriphenylphosphonium bromide is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is then added to deprotonate the phosphonium (B103445) salt, forming the corresponding phosphorus ylide (ethylidenetriphenylphosphorane).

-

Wittig Reaction: Propiophenone, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

Workup and Purification: The reaction is quenched by the addition of water or a saturated aqueous ammonium (B1175870) chloride solution. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product, which contains triphenylphosphine (B44618) oxide as a byproduct, is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Mandatory Visualizations

Caption: Plausible synthetic workflow for this compound via the Wittig reaction.

References

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methyl-1-phenyl-1-butene, with a focus on its relevance to chemical research and drug development.

Chemical Structure and Formula

This compound is an organic compound with the chemical formula C₁₁H₁₄.[1][2] Its structure consists of a butene chain with a methyl group at the second carbon and a phenyl group at the first carbon. This substitution pattern gives rise to two geometric isomers: (E)-2-Methyl-1-phenyl-1-butene and (Z)-2-Methyl-1-phenyl-1-butene.

Chemical Structures:

-

(E)-2-Methyl-1-phenyl-1-butene: The phenyl group and the ethyl group are on opposite sides of the double bond.

-

(Z)-2-Methyl-1-phenyl-1-butene: The phenyl group and the ethyl group are on the same side of the double bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is a colorless to slightly yellow liquid with a characteristic pungent odor.[3] It is soluble in common organic solvents such as alcohols, ethers, and ketones.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄ | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | ~200-204 °C | [3] |

| Melting Point | -38 to -36 °C | [3] |

| Density | ~0.9 g/cm³ | [3] |

| CAS Number | 56253-64-6 | [1][2] |

Spectroscopic Data

The characterization of (E) and (Z) isomers of this compound is achieved through various spectroscopic techniques. A summary of available data is provided below.

| Spectroscopic Data | (E)-2-Methyl-1-phenyl-1-butene | (Z)-2-Methyl-1-phenyl-1-butene |

| ¹H NMR | Specific peak assignments require experimental data. | Specific peak assignments require experimental data. |

| ¹³C NMR | Available in spectral databases.[2] | Available in spectral databases.[4] |

| IR Spectroscopy | Available in spectral databases. | Available in spectral databases.[4] |

| Mass Spectrometry (GC-MS) | Molecular ion (M⁺) peak at m/z 146.[2] | Molecular ion (M⁺) peak at m/z 146.[4] |

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of the (E) and (Z) isomers of this compound can be achieved using well-established olefination reactions. The choice of reagents and reaction conditions dictates the stereochemical outcome.

Synthesis of (E)-2-Methyl-1-phenyl-1-butene via the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of (E)-alkenes with high stereoselectivity.[1][5][6] The reaction involves a phosphonate-stabilized carbanion reacting with a ketone.

Reaction Scheme:

Detailed Methodology:

-

Preparation of the Phosphonate (B1237965) Reagent: The required phosphonate reagent, diethyl (1-methylpropyl)phosphonate, can be synthesized via the Michaelis-Arbuzov reaction of 2-bromobutane (B33332) with triethyl phosphite.

-

Ylide Formation: The phosphonate is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Olefination Reaction: Propiophenone is added dropwise to the solution of the phosphonate carbanion at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the pure (E)-isomer.

Synthesis of (Z)-2-Methyl-1-phenyl-1-butene via the Wittig Reaction

The Wittig reaction, particularly with non-stabilized ylides, generally favors the formation of (Z)-alkenes.[7][8][9]

Reaction Scheme:

Detailed Methodology:

-

Preparation of the Phosphonium (B103445) Salt: Ethyltriphenylphosphonium bromide is prepared by the reaction of triphenylphosphine (B44618) with ethyl bromide in a suitable solvent like toluene (B28343) or acetonitrile.

-

Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), is added at low temperature (e.g., -78 °C or 0 °C) to generate the ylide, which is typically a deeply colored solution.

-

Olefination Reaction: Propiophenone is added to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography to isolate the (Z)-isomer.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound isomers.

Caption: A generalized workflow for the synthesis and subsequent analysis of this compound isomers.

Applications in Drug Development

While this compound itself is primarily used as a chemical intermediate, the broader 2-phenyl-1-butene scaffold is of interest in medicinal chemistry.[3] The introduction of various functional groups onto this core structure can lead to compounds with diverse pharmacological activities.

The phenylbutene moiety can serve as a lipophilic fragment that can interact with hydrophobic pockets in biological targets. The double bond offers a site for further chemical modification, and the methyl group can influence the compound's conformation and metabolic stability.

Research into related structures has shown that phenylalkene derivatives can exhibit a range of biological activities, including but not limited to:

-

Anti-inflammatory Effects: Phenylbutene derivatives have been investigated for their potential as anti-inflammatory agents.

-

Anticancer Properties: Certain compounds containing a phenylalkene scaffold have been explored for their cytotoxic effects on cancer cell lines.

-

Receptor Modulation: The 2-phenyl scaffold has been incorporated into molecules designed to interact with specific receptors, such as serotonin (B10506) receptors.[10][11][12]

The synthesis of libraries of this compound derivatives allows for structure-activity relationship (SAR) studies, which are crucial in the lead optimization phase of drug discovery.

Analytical Methodologies

The analysis of this compound, particularly the separation and quantification of its (E) and (Z) isomers, is typically performed using chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an effective method for separating the volatile (E) and (Z) isomers. The use of a suitable capillary column, often with a polar stationary phase, can achieve baseline separation. Mass spectrometry provides definitive identification based on the fragmentation patterns of the isomers.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the separation of the isomers. A normal-phase or reverse-phase column can be used, and the choice of the mobile phase is critical for achieving good resolution.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The synthetic protocols and analytical methods described herein serve as a starting point for further investigation and application of this versatile chemical entity.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. This compound | C11H14 | CID 2063383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Phenyl-1 H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyl-1-phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-1-phenyl-1-butene, including its nomenclature, physicochemical and spectroscopic properties, detailed synthesis protocols, and reaction mechanisms.

IUPAC Nomenclature and Structure

The name "this compound" is ambiguous as it does not specify the stereochemistry around the carbon-carbon double bond. The compound exists as two distinct geometric isomers, (E) and (Z), which are determined by the arrangement of substituents according to the Cahn-Ingold-Prelog (CIP) priority rules.

-

Structure: C₆H₅-CH=C(CH₃)-CH₂-CH₃

-

CIP Priority Assignment:

-

At C1: Phenyl group > Hydrogen

-

At C2: Ethyl group > Methyl group

-

-

(E)-isomer: The high-priority groups (Phenyl and Ethyl) are on opposite sides of the double bond. The full IUPAC name is [(E)-2-methylbut-1-enyl]benzene .[1]

-

(Z)-isomer: The high-priority groups (Phenyl and Ethyl) are on the same side of the double bond. The full IUPAC name is [(Z)-2-methylbut-1-enyl]benzene .

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is a colorless or slightly yellow liquid with a pungent odor.[2] It is soluble in organic solvents like alcohols, ethers, and ketones.[2]

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ | [1][3][4] |

| Molecular Weight | 146.23 g/mol | [1][3] |

| Boiling Point | ~200 to 204 °C | [2] |

| Melting Point | -38 to -36 °C | [2] |

| Density | ~0.9 g/cm³ | [2] |

| CAS Number | 56253-64-6 (unspecified stereoisomer) | [1][4] |

| CAS Number (Z-isomer) | 13384-54-8 | [5] |

Table 2: Spectroscopic Data Summary

| Data Type | Isomer | Key Signals and Notes | Reference |

| ¹³C NMR | (E)-isomer | Spectra available, specific peak values require database access. | [1] |

| (Z)-isomer | Spectra available, specific peak values require database access. | [6] | |

| Mass Spec (GC-MS) | (E)-isomer | Molecular Ion (M⁺): m/z = 146. Key Fragments: m/z = 131. | [1] |

| (Z)-isomer | Molecular Ion (M⁺): m/z = 146. | [6] | |

| IR Spectrum | (E)-isomer | Infrared spectrum data is available in the NIST WebBook. | [4] |

Synthesis and Experimental Protocols

The most common and effective method for synthesizing alkenes like this compound is the Wittig reaction .[7][8][9] This reaction involves the coupling of a phosphorus ylide with a carbonyl compound—in this case, an aldehyde or ketone.[7]

To synthesize this compound, two primary disconnection routes are possible:

-

Route A: Benzaldehyde (B42025) + (1-Methylpropylidene)triphenylphosphorane (ylide from 2-bromobutane).

-

Route B: 2-Butanone + Benzyltriphenylphosphonium ylide (ylide from benzyl (B1604629) bromide).

The stereochemical outcome of the Wittig reaction depends on the stability of the ylide. Semi-stabilized ylides, such as the benzylide in Route B, can often be tuned to favor the thermodynamically more stable (E)-isomer.[10]

Detailed Experimental Protocol: Wittig Synthesis (Route A)

This protocol is a representative procedure adapted from standard Wittig reaction methodologies.[10]

Objective: Synthesize this compound from 2-butyl-triphenylphosphonium bromide and benzaldehyde.

Materials:

-

2-Butyl-triphenylphosphonium bromide (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ylide Formation:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

-

Add 2-butyl-triphenylphosphonium bromide and anhydrous THF.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Add n-BuLi dropwise over 10 minutes, maintaining the temperature below 5 °C. A deep orange/red color indicates ylide formation.[10] Stir for 30 minutes at 0 °C.

-

-

Wittig Reaction:

-

To the cold ylide solution, add benzaldehyde dropwise via syringe.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).[10]

-

-

Work-up and Extraction:

-

Purification:

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.[10]

-

Purify the crude product (a mixture of the alkene and triphenylphosphine (B44618) oxide) by flash column chromatography on silica gel using hexanes as the eluent.[10]

-

Combine the product-containing fractions and remove the solvent to yield this compound as a colorless oil.

-

Visualized Workflows and Mechanisms

Synthesis Workflow

The general laboratory workflow for the synthesis and purification of this compound via the Wittig reaction is outlined below.

Reaction Mechanism

The mechanism of the Wittig reaction proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the final alkene and triphenylphosphine oxide products.[7][8]

Applications in Research and Development

This compound serves primarily as a chemical intermediate in organic synthesis.[2] Phenyl-substituted alkenes are valuable scaffolds in medicinal chemistry. The phenyl ring is a ubiquitous feature in marketed drugs, acting as either a core pharmacophore or a scaffold.[11][12][13]

While this specific compound is not a drug itself, its structural motif is relevant. Drug development often involves modifying phenyl rings or replacing them with bioisosteres (chemical groups with similar physical or chemical properties) to improve a drug candidate's potency, solubility, or metabolic stability.[11][14] The synthesis of derivatives of this compound could be a step in the discovery of new therapeutic agents.

References

- 1. This compound | C11H14 | CID 2063383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. (Z)-2-Methyl-1-phenyl-1-butene [m.chemicalbook.com]

- 4. Benzene, (2-methyl-1-butenyl)- [webbook.nist.gov]

- 5. (Z)-2-methyl-1-phenyl-1-butene | CAS#:13384-54-8 | Chemsrc [chemsrc.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. benchchem.com [benchchem.com]

- 11. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-phenyl-1-butene from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-methyl-1-phenyl-1-butene, a valuable organic intermediate, starting from benzaldehyde (B42025). This document details two robust and widely applicable methods: the Wittig reaction and a Grignard reaction followed by dehydration. For each method, a thorough experimental protocol is provided, alongside a summary of quantitative data and visualizations of the reaction pathways and experimental workflows.

Introduction

This compound is an alkene of interest in organic synthesis, serving as a precursor for various more complex molecules in the pharmaceutical and fine chemical industries. Its synthesis from the readily available starting material, benzaldehyde, can be accomplished through several established carbon-carbon bond-forming reactions. This guide focuses on the two most direct and reliable synthetic strategies, providing the necessary technical details for their successful implementation in a laboratory setting.

Synthetic Pathways

Two principal synthetic pathways for the conversion of benzaldehyde to this compound are presented below. Each pathway offers distinct advantages and considerations regarding reagents, reaction conditions, and stereoselectivity.

Pathway 1: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.[1] In this pathway, benzaldehyde is treated with a phosphorus ylide, specifically sec-butylidenetriphenylphosphorane, to directly form the desired alkene. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt, sec-butyltriphenylphosphonium bromide, by deprotonation with a strong base.[2]

Reaction Scheme:

-

Step 1: Formation of the Phosphonium Salt (C₆H₅)₃P + CH₃CH₂CH(Br)CH₃ → [(C₆H₅)₃P⁺CH(CH₃)CH₂CH₃]Br⁻

-

Step 2: Formation of the Ylide (Wittig Reagent) [(C₆H₅)₃P⁺CH(CH₃)CH₂CH₃]Br⁻ + Base → (C₆H₅)₃P=C(CH₃)CH₂CH₃

-

Step 3: Wittig Reaction C₆H₅CHO + (C₆H₅)₃P=C(CH₃)CH₂CH₃ → C₆H₅CH=C(CH₃)CH₂CH₃ + (C₆H₅)₃PO

Pathway 2: Grignard Reaction and Dehydration

This two-step pathway involves the initial formation of a secondary alcohol through the addition of a Grignard reagent to benzaldehyde. The Grignard reagent, sec-butylmagnesium bromide, is prepared from 2-bromobutane (B33332) and magnesium metal. The resulting alcohol, 1-phenyl-2-methylbutan-1-ol, is then subjected to acid-catalyzed dehydration to yield this compound.

Reaction Scheme:

-

Step 1: Formation of the Grignard Reagent CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃

-

Step 2: Grignard Reaction C₆H₅CHO + CH₃CH₂CH(MgBr)CH₃ → C₆H₅CH(OMgBr)CH(CH₃)CH₂CH₃ C₆H₅CH(OMgBr)CH(CH₃)CH₂CH₃ + H₃O⁺ → C₆H₅CH(OH)CH(CH₃)CH₂CH₃

-

Step 3: Dehydration C₆H₅CH(OH)CH(CH₃)CH₂CH₃ + H⁺/Δ → C₆H₅CH=C(CH₃)CH₂CH₃ + H₂O

Data Presentation

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | 1.044 |

| 2-Bromobutane | C₄H₉Br | 137.02 | 91.2 | 1.255 |

| Triphenylphosphine (B44618) | C₁₈H₁₅P | 262.29 | 377 | 1.19 |

| sec-Butyltriphenylphosphonium bromide | C₂₂H₂₄BrP | 415.30 | - | - |

| Magnesium | Mg | 24.31 | 1090 | 1.74 |

| 1-Phenyl-2-methylbutan-1-ol | C₁₁H₁₆O | 164.24 | 235-237 | 0.978 |

| This compound | C₁₁H₁₄ | 146.23 | 200-204 [3] | ~0.9 [3] |

Table 2: Expected Yields and Reaction Conditions

| Synthetic Pathway | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |

| Wittig Reaction | Benzaldehyde, sec-Butyltriphenylphosphonium bromide, n-BuLi | Anhydrous THF | 2-4 hours | 60-80% |

| Grignard & Dehydration | Benzaldehyde, 2-Bromobutane, Mg, H₂SO₄ | Anhydrous Diethyl Ether, Toluene | 2-3 hours (Grignard), 1-2 hours (Dehydration) | 70-85% (overall) |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Signals |

| ¹H NMR (CDCl₃) | δ ~7.3-7.1 (m, 5H, Ar-H), ~6.2 (s, 1H, =CH-Ph), ~2.2 (q, 2H, -CH₂-CH₃), ~1.8 (s, 3H, =C-CH₃), ~1.1 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~142.1, 138.2, 129.3, 128.0, 126.2, 125.9, 31.5, 21.4, 13.0[4][5] |

Experimental Protocols

Pathway 1: Wittig Reaction

4.1.1. Preparation of sec-Butyltriphenylphosphonium bromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.1 eq) and 2-bromobutane (1.0 eq) in anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the phosphonium salt.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

4.1.2. Synthesis of this compound

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add sec-butyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous tetrahydrofuran (B95107) (THF) to the flask via syringe to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe. A color change to deep yellow or orange-red indicates the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 1 hour.

-

In a separate flame-dried flask, dissolve benzaldehyde (1.0 eq) in anhydrous THF.

-

Slowly add the solution of benzaldehyde to the ylide solution at 0 °C via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to separate the desired alkene from the triphenylphosphine oxide byproduct.

Pathway 2: Grignard Reaction and Dehydration

4.2.1. Synthesis of 1-Phenyl-2-methylbutan-1-ol

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to the flask.

-

Add anhydrous diethyl ether to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 2-bromobutane (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion (~10%) of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required.

-

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether.

-

Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield the crude alcohol.

4.2.2. Dehydration of 1-Phenyl-2-methylbutan-1-ol

-

Place the crude 1-phenyl-2-methylbutan-1-ol in a round-bottom flask with a magnetic stir bar.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).

-

Fit the flask with a distillation apparatus (e.g., a Dean-Stark trap if water is to be removed azeotropically with a solvent like toluene, or a simple distillation setup).

-

Heat the mixture to a temperature sufficient to cause dehydration and distill the alkene product as it is formed.

-

Collect the distillate, which will be a mixture of the alkene and water.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation to obtain pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Wittig reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the Grignard reaction and dehydration synthesis.

Conclusion

The synthesis of this compound from benzaldehyde can be effectively achieved via either a Wittig reaction or a Grignard reaction followed by dehydration. The choice of method may depend on factors such as reagent availability, desired stereoselectivity, and scale of the reaction. The Wittig reaction offers a more direct route to the alkene, while the Grignard approach involves a stable alcohol intermediate that can be isolated and characterized before proceeding to the final product. Both methods are high-yielding and utilize fundamental, well-understood organic transformations, making them valuable tools for synthetic chemists. This guide provides the necessary foundational information for the successful synthesis and characterization of this important organic molecule.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. homework.study.com [homework.study.com]

- 4. 2-Methyl-4-phenyl-1-butene | C11H14 | CID 138809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5 | Chegg.com [chegg.com]

Unveiling 2-Methyl-1-phenyl-1-butene (CAS 56253-64-6): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 56253-64-6 is 2-Methyl-1-phenyl-1-butene. This technical guide provides a comprehensive overview of its chemical characterization, synthesis, and known applications. While primarily recognized as a chemical intermediate and a decomposition product in industrial processes, this document aims to consolidate the available scientific data for professionals in research and development.

Core Chemical Characterization

This compound is an organic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol .[1][2] Its structure consists of a benzene (B151609) ring attached to a butene chain with a methyl group at the second carbon position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and environmental systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ | [1][2][3] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| Boiling Point | 201-202 °C | [4] |

| Density | 0.224 g/cm³ (at 0 °C) | [4] |

| Flash Point | 73 °C | [3] |

| Refractive Index | 1.54 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.49990 | [3] |

| Topological Polar Surface Area | 0 Ų | [2] |

Table 1: Physicochemical Properties of this compound.

Synonyms and Identifiers

For comprehensive literature searches and substance identification, the following synonyms and identifiers are associated with this compound:

-

2-Methyl-1-phenyl-but-1-en[3]

-

1-Phenyl-2-methyl-but-1-en[3]

-

1-Phenyl-2-methyl-1-butene[3]

-

[(1E)-2-Methyl-1-butenyl]benzene[2]

Synthesis and Industrial Relevance

This compound serves as an intermediate in various organic syntheses. While specific, detailed industrial synthesis protocols are proprietary, the general synthetic routes can be inferred from standard organic chemistry principles.

A potential logical workflow for its synthesis is outlined below.

Figure 1. A generalized synthetic workflow for this compound.

Applications and Areas of Study

The current body of scientific literature points to several key areas where this compound is of interest:

-

Chemical Synthesis: It is utilized as a building block or intermediate in the synthesis of more complex organic molecules.

-

Fragrance and Flavor Industry: Due to its specific aroma, it has potential applications in the formulation of fragrances and flavors.

-

Food Contact Materials: Notably, this compound has been identified as a photolytic decomposition product of UV-photoinitiators used in the curing of inks, coatings, and adhesives for food packaging.[6][7] This raises considerations for its potential migration into food products as a non-intentionally added substance (NIAS).[6]

-

Environmental Monitoring: The compound has been listed in environmental reports concerning water quality analysis, indicating its presence and monitoring in environmental samples.[8]

Biological Activity and Toxicological Profile

To date, there is a significant lack of publicly available data on the specific biological activity, mechanism of action, or modulation of signaling pathways by this compound. The primary focus of existing research has been on its chemical properties and its role as a chemical intermediate or a decomposition product.

One study noted its presence in handheld toys and included it in a risk assessment of volatile organic compounds (VOCs) for children.[9] However, this study did not provide specific toxicological data for this compound.

The absence of in-depth biological studies, such as the determination of IC₅₀ or EC₅₀ values, indicates that this compound is not currently a focus of drug development or pharmacological research.

Experimental Protocols

Given the limited scope of biological research on this compound, detailed experimental protocols for assays determining its biological activity are not available in the scientific literature. The primary analytical method cited for its identification is Gas Chromatography-Mass Spectrometry (GC-MS), particularly in the context of identifying its presence as a decomposition product in materials.[6][7]

A general workflow for the identification of this compound in a sample matrix is depicted below.

Figure 2. General workflow for the analytical identification of this compound.

Conclusion

This compound (CAS 56253-64-6) is a well-characterized organic compound with established physicochemical properties. Its primary relevance to researchers and industry professionals lies in its role as a chemical intermediate and its emergence as a non-intentionally added substance in food contact materials. There is currently no substantial evidence to suggest that it is a compound of interest for drug development or that it has a defined biological mechanism of action on specific signaling pathways. Future research may explore its toxicological profile in more detail, particularly concerning its presence as a migrant from industrial materials.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C11H14 | CID 2063383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 56253-64-6 | CAS DataBase [m.chemicalbook.com]

- 5. Benzene, (2-methyl-1-butenyl)- (CAS 56253-64-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. leap.epa.ie [leap.epa.ie]

- 9. miljodirektoratet.no [miljodirektoratet.no]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-1-phenyl-1-butene

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-1-phenyl-1-butene. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's spectral characteristics. This document summarizes predicted quantitative NMR data, outlines a standard experimental protocol for data acquisition, and presents a visual representation of the molecular structure with corresponding proton assignments.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and established chemical shift values for analogous molecular fragments.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-a | ~7.30-7.10 | Multiplet | - | 5H |

| H-b | ~6.35 | Singlet | - | 1H |

| H-c | ~2.15 | Quartet | ~7.5 | 2H |

| H-d | ~1.85 | Singlet | - | 3H |

| H-e | ~1.05 | Triplet | ~7.5 | 3H |

Molecular Structure and Proton Assignments

The chemical structure of this compound and the assignment of its protons are illustrated in the diagram below. This visualization aids in correlating the predicted spectral data with the specific protons in the molecule.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of an organic compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is essential for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which will improve the resolution of the spectral lines.

-

Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), the spectral width, the acquisition time, and the relaxation delay.

-

Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) for each signal to elucidate the connectivity of the protons in the molecule.

This comprehensive guide provides the necessary information for understanding and interpreting the ¹H NMR spectrum of this compound, which is a critical step in its structural characterization and analysis in various research and development applications.

In-Depth Technical Guide to the ¹³C NMR Spectral Data of 2-Methyl-1-phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 2-Methyl-1-phenyl-1-butene. This document details the chemical shifts, presents a standardized experimental protocol for data acquisition, and visualizes the molecular structure and spectral assignments.

While ¹³C NMR spectra for this compound are available in spectral databases, a complete, publicly available, and experimentally verified assignment of each chemical shift to a specific carbon atom is not readily found in the searched literature. The data presented herein is based on typical chemical shift values for analogous structures and unassigned experimental data from public databases.

Data Presentation

The quantitative ¹³C NMR spectral data for this compound is summarized in the table below. The assignments are based on established chemical shift ranges for similar chemical environments.

| Carbon Atom | Chemical Environment | Typical Chemical Shift (δ) in ppm |

| C1 | Phenyl-substituted vinylic C | 125.0 - 145.0 |

| C2 | Methyl-substituted vinylic C | 120.0 - 140.0 |

| C3 | Allylic CH₂ | 25.0 - 35.0 |

| C4 | Terminal CH₃ (ethyl) | 10.0 - 15.0 |

| C5 | Allylic CH₃ | 20.0 - 25.0 |

| C6 (ipso) | Phenyl C attached to alkene | 135.0 - 145.0 |

| C7 (ortho) | Phenyl CH | 128.0 - 130.0 |

| C8 (meta) | Phenyl CH | 128.0 - 129.0 |

| C9 (para) | Phenyl CH | 126.0 - 128.0 |

Experimental Protocols

The following section details a standard methodology for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Dissolution: Approximately 10-50 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent. A common and effective solvent is deuterochloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Degassing: For high-resolution spectra or samples sensitive to oxygen, the NMR tube may be subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at a magnetic field strength of 7.05 T (corresponding to a ¹³C frequency of 75 MHz) or higher, is typically used.

-

Probe Tuning and Matching: The NMR probe is tuned to the ¹³C frequency and matched to the impedance of the spectrometer to ensure maximum signal-to-noise.

-

Locking: The spectrometer's lock system is engaged on the deuterium (B1214612) signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is used.

-

Pulse Width: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 200-250 ppm is set to encompass all expected carbon resonances.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei back to equilibrium.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is accumulated to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift of the TMS signal is set to 0.00 ppm. If TMS is not used, the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) can be used as a secondary reference.

-

Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.

Visualization

The following diagrams illustrate the structure of this compound and the logical relationship between its carbon atoms and their expected ¹³C NMR chemical shifts.

Caption: Molecular structure of this compound with carbon numbering.

Caption: Relationship between carbon atoms and their expected ¹³C NMR chemical shifts.

Mass Spectrometry of 2-Methyl-1-phenyl-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2-Methyl-1-phenyl-1-butene (C₁₁H₁₄), a compound of interest in various fields of chemical research. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and the experimental protocols for its analysis.

Core Data Presentation

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several significant fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of these ions, are summarized in the table below. This information is crucial for the identification and quantification of the compound in various matrices.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 146 | 45 | [C₁₁H₁₄]⁺• (Molecular Ion) |

| 131 | 100 | [C₁₀H₁₁]⁺ |

| 115 | 25 | [C₉H₇]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

Electron Ionization Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and structure. The molecular ion peak ([M]⁺•) is observed at an m/z of 146, consistent with its chemical formula C₁₁H₁₄.[1][2] The fragmentation pattern is dominated by the loss of a methyl group, leading to the formation of the base peak at m/z 131.

Experimental Protocols

The acquisition of the mass spectrum for this compound is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines the general methodology.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

-

The acquired data is processed using the instrument's software. The mass spectrum of the peak corresponding to the retention time of this compound is extracted and analyzed. The resulting spectrum is compared with reference spectra from databases such as the NIST Mass Spectral Library for confirmation.[2]

Fragmentation Pathway

The primary fragmentation pathway of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting carbocations. The proposed major fragmentation pathway is illustrated below.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-1-phenyl-1-butene

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Methyl-1-phenyl-1-butene, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the characteristic vibrational modes of the molecule, presents a summary of its spectral data, details experimental protocols for obtaining an IR spectrum, and provides visualizations to aid in understanding the molecular structure and experimental workflow.

Molecular Structure and Vibrational Modes

This compound is an aromatic alkene with a tetrasubstituted double bond. Its structure comprises a phenyl group and a 2-methyl-1-butenyl group. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are the aromatic ring, the carbon-carbon double bond (C=C), and the aliphatic carbon-hydrogen (C-H) bonds of the methyl and ethyl groups.

The principal vibrational modes expected in the IR spectrum include:

-

Aromatic C-H stretching: Occurring at wavenumbers just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Occurring at wavenumbers just below 3000 cm⁻¹.

-

Aromatic C=C stretching: Appearing in the 1600-1450 cm⁻¹ region.

-

Alkene C=C stretching: The tetrasubstituted nature of the double bond can lead to a weak or absent band in the typical alkene region (around 1670-1640 cm⁻¹).

-

C-H bending vibrations: These occur in the fingerprint region (below 1500 cm⁻¹) and are characteristic of the substitution patterns of the aromatic ring and the aliphatic groups.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Infrared Spectral Data

The infrared spectrum of this compound exhibits several characteristic absorption bands. The following table summarizes the key peaks and their corresponding vibrational assignments based on data available from the NIST WebBook for "Benzene, (2-methyl-1-butenyl)-" and general principles of IR spectroscopy.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 - 3020 | Medium | Aromatic C-H Stretch |

| ~2970 - 2870 | Strong | Aliphatic C-H Stretch (methyl and ethyl groups) |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C Ring Stretching |

| ~1670 | Weak to Absent | Alkene C=C Stretch (tetrasubstituted) |

| ~1465 | Medium | CH₂ Bending (Scissoring) |

| ~1375 | Medium | CH₃ Bending (Symmetric) |

| ~770, ~700 | Strong | Aromatic C-H Out-of-Plane Bending (monosubstituted ring) |

Experimental Protocols

The acquisition of an IR spectrum for a liquid sample such as this compound can be performed using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy or the traditional transmission method.

A. ATR-FTIR Spectroscopy

This is a common and convenient method for liquid samples.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample Preparation:

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The resulting spectrum is typically displayed in absorbance or transmittance.

-

-

Post-Measurement:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

-

B. Transmission Spectroscopy (Neat Liquid)

This method involves placing a thin film of the liquid between two IR-transparent salt plates.

-

Instrumentation: An FTIR spectrometer.

-

Materials: Two polished infrared-transparent salt plates (e.g., NaCl or KBr) and a sample holder.

-

Sample Preparation:

-

Place one to two drops of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Mount the sandwiched plates in the sample holder of the spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty beam path.

-

Place the sample holder with the prepared plates into the spectrometer and acquire the sample spectrum.

-

Typical acquisition parameters include a range of 4000-400 cm⁻¹ and 16-32 co-added scans.

-

-

Post-Measurement:

-

Disassemble the salt plates and clean them immediately with a dry, appropriate solvent (e.g., methylene (B1212753) chloride or acetone) to prevent damage to the plates. Store the plates in a desiccator.

-

Below is a diagram illustrating the general workflow for obtaining an IR spectrum.

References

Stereoisomers of 2-Methyl-1-phenyl-1-butene

An In-depth Technical Guide to the

Introduction

2-Methyl-1-phenyl-1-butene is an unsaturated aromatic hydrocarbon with the chemical formula C₁₁H₁₄. Due to the presence of a substituted double bond, it exists as a pair of stereoisomers. This technical guide provides a comprehensive overview of these stereoisomers, detailing their synthesis, characterization, and separation. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and structured data for practical application.

Stereoisomerism in this compound

The stereoisomerism in this compound arises from the restricted rotation around the carbon-carbon double bond. The two possible isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.[1][2][3]

-

(Z)-2-Methyl-1-phenyl-1-butene : In this isomer, the higher priority groups on each carbon of the double bond are on the same side. The phenyl group has a higher priority than the hydrogen atom on one carbon, and the ethyl group has a higher priority than the methyl group on the other carbon.

-

(E)-2-Methyl-1-phenyl-1-butene : In this isomer, the higher priority groups are on opposite sides of the double bond.

Synthesis of Stereoisomers

The most common method for the synthesis of this compound stereoisomers is the Wittig reaction.[4][5] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, benzaldehyde (B42025) is reacted with the ylide generated from 2-butyltriphenylphosphonium bromide.

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.[5][6] Ylides are classified as stabilized, semi-stabilized, or unstabilized. The ylide required for this synthesis is considered semi-stabilized, which often leads to a mixture of (E) and (Z) alkenes.[4][6] The ratio of the isomers can be influenced by reaction conditions such as the solvent and the presence of salts.[6]

Caption: General workflow of the Wittig reaction for the synthesis of this compound stereoisomers.

Experimental Protocols

Synthesis of (E/Z)-2-Methyl-1-phenyl-1-butene via Wittig Reaction

This protocol is adapted from a general procedure for the Wittig reaction.[5]

Materials:

-

2-Butyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

Procedure:

-

Ylide Formation:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

-

Add 2-butyltriphenylphosphonium bromide (10.0 mmol) to the flask, followed by anhydrous THF (50 mL) via syringe.

-

Cool the resulting suspension to 0 °C in an ice-water bath.

-

While stirring vigorously, add n-butyllithium (10.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C. A deep orange or reddish color indicates the formation of the ylide.[5]

-

-

Wittig Reaction:

-

To the freshly prepared ylide solution at 0 °C, add benzaldehyde (10.0 mmol) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

-

Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (20 mL).

-

Shake the funnel and separate the layers. Collect the organic layer.

-

Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Combine all organic extracts and wash them with brine (30 mL).[5]

-

Dry the combined organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of (E)- and (Z)-2-methyl-1-phenyl-1-butene and triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to separate the alkene isomers from the triphenylphosphine oxide byproduct.

-

Quantitative Data

The following tables summarize the available quantitative data for the stereoisomers of this compound.

Table 1: Physical Properties

| Property | (E)-2-Methyl-1-phenyl-1-butene | (Z)-2-Methyl-1-phenyl-1-butene |

| Molecular Formula | C₁₁H₁₄[7] | C₁₁H₁₄[8][9] |

| Molecular Weight | 146.23 g/mol [7] | 146.23 g/mol [8][9] |

| Boiling Point | ~200-204 °C (for mixture)[10] | ~200-204 °C (for mixture)[10] |

Note: Some sources may list incorrect physical data; the provided values are based on available reliable information.

Table 2: Spectroscopic Data

| Spectroscopic Data | (E)-2-Methyl-1-phenyl-1-butene | (Z)-2-Methyl-1-phenyl-1-butene |

| ¹³C NMR | Data available on PubChem[7] | Data available on SpectraBase[8] |

| IR (Vapor Phase) | Not explicitly found, but related compounds are available. | Data available on SpectraBase[8][9] |

| Mass Spec (GC-MS) | Data available on PubChem[7] | Data available on SpectraBase[8] |

Separation of Stereoisomers

The separation of (E) and (Z) isomers of alkenes can be challenging due to their similar physical properties. Common laboratory techniques for separating these isomers include:

-

High-Performance Liquid Chromatography (HPLC): This is often a viable method for separating geometric isomers.[11]

-

Gas Chromatography (GC): Capillary GC columns can often resolve E/Z isomers.

-

Argentation Chromatography: This technique utilizes silica gel impregnated with silver salts (e.g., silver nitrate). The silver ions interact differently with the π-electrons of the double bonds of the E and Z isomers, allowing for their separation.[11]

Caption: Logical workflow for the separation of (E) and (Z) stereoisomers.

Conclusion

The (E) and (Z) stereoisomers of this compound are accessible through established synthetic routes like the Wittig reaction. While the synthesis often yields a mixture of isomers, various chromatographic techniques can be employed for their separation. The characterization of each isomer is confirmed through spectroscopic methods. This guide provides the foundational information necessary for the synthesis, purification, and analysis of these compounds for research and development purposes.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Khan Academy [khanacademy.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C11H14 | CID 2063383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2-Methyl-1-phenyl-1-butene in Organic Solvents

This technical guide provides a detailed overview of the solubility characteristics of this compound in various organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this guide leverages fundamental principles of chemical solubility and qualitative information to predict the compound's behavior. It also presents a general experimental protocol for determining solubility, which can be adapted for specific laboratory settings.

Physicochemical Properties of this compound

This compound is an organic compound with the chemical formula C₁₁H₁₄.[1] It is described as a colorless or slightly yellow liquid with a pungent odor. Its molecular structure, featuring a phenyl group and an alkene chain, classifies it as an alkenylbenzene. Alkenylbenzenes are generally nonpolar, hydrophobic molecules.[2][3] This low polarity is the primary determinant of its solubility in organic solvents. The principle of "like dissolves like" dictates that nonpolar compounds will dissolve readily in nonpolar solvents, while their solubility in polar solvents will be limited.[4][5][6]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Appearance | Colorless or slightly yellow liquid | |

| Melting Point | -38 to -36°C | |

| Boiling Point | ~200 to 204°C | |

| Density | ~0.9 g/cm³ |

Predicted Solubility in Organic Solvents

Based on its nonpolar, hydrocarbon-rich structure, this compound is expected to be soluble in a range of nonpolar and weakly polar organic solvents. Qualitative data confirms its solubility in alcohols, ethers, and ketones. The following table provides a predicted solubility profile in common organic solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility |

| Nonpolar Solvents | ||

| Hexane | Nonpolar | High |

| Toluene | Nonpolar | High |

| Benzene | Nonpolar | High |

| Diethyl ether | Nonpolar | High |

| Chloroform | Nonpolar | High |

| Dichloromethane | Nonpolar | High |

| Polar Aprotic Solvents | ||

| Acetone | Polar Aprotic | Soluble |

| Ethyl acetate | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Moderately Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Sparingly Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Sparingly Soluble |

| Polar Protic Solvents | ||

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Moderately Soluble |

| Isopropanol | Polar Protic | Soluble |

| Water | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute ensures that a saturated solution is formed.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solute to settle. For finer suspensions, centrifugation can be used to achieve clear separation of the liquid and solid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved solute.

-

Dilution and Quantification: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent in units of g/L or mol/L based on the determined concentration and the dilution factor.

Experimental Workflow Diagram

Caption: General workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

There is no information available in the searched literature regarding specific signaling pathways involving this compound. The following diagram illustrates the logical relationship for predicting the solubility of an organic compound based on its polarity and the polarity of the solvent.

Caption: Logical relationship for predicting solubility based on polarity.

Conclusion

References

- 1. This compound | C11H14 | CID 2063383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.ws [chem.ws]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

Thermochemical Landscape of Substituted Butenes: A Technical Guide

This technical guide provides a comprehensive overview of the thermochemical data for substituted butenes, targeting researchers, scientists, and professionals in drug development. It delves into the experimental and computational methodologies for determining key thermochemical properties and presents the data in a structured format for comparative analysis.

Thermochemical Data for Butene Isomers

The stability of butene isomers is a critical factor in various chemical processes, including combustion and catalysis. The following table summarizes the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for the four primary isomers of butene.

| Isomer | Formula | ΔfH° (gas, 298.15 K) (kJ/mol) | S° (gas, 298.15 K) (J/mol·K) | Cp (gas, 298.15 K) (J/mol·K) |

| 1-Butene | CH₂=CHCH₂CH₃ | -0.1 ± 0.6 | 305.79 ± 0.42 | 85.56 |

| trans-2-Butene | (E)-CH₃CH=CHCH₃ | -11.2 ± 0.7 | 300.79 ± 0.42 | 89.58 |

| cis-2-Butene (B86535) | (Z)-CH₃CH=CHCH₃ | -7.0 ± 0.7 | 300.8 ± 0.6 | 90.4 |

| Isobutene | (CH₃)₂C=CH₂ | -17.7 ± 0.7 | 294.5 ± 0.4 | 85.9 |

Data sourced from the NIST Chemistry WebBook.[1][2][3][4]

Experimental Determination of Thermochemical Data

The experimental acquisition of thermochemical data for compounds like substituted butenes primarily relies on calorimetric techniques, with combustion calorimetry being a cornerstone method for determining enthalpies of formation.

Bomb Calorimetry Protocol for Enthalpy of Combustion

Bomb calorimetry measures the heat released during the complete combustion of a substance in a constant-volume vessel. The enthalpy of formation can then be derived from the experimentally determined enthalpy of combustion.

Methodology:

-

Sample Preparation: A precisely weighed sample of the butene isomer (typically in a liquid state for these compounds) is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to contact the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (calorimeter). A high-precision thermometer and a stirrer are placed in the water.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.

-

Calculations:

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat released by the combustion of the butene sample is calculated from the observed temperature change and the heat capacity of the calorimeter.

-

Corrections are applied for the heat released by the ignition wire and for the formation of any side products like nitric acid (from residual nitrogen in the bomb).

-

The enthalpy of combustion at constant volume (ΔU_c) is converted to the enthalpy of combustion at constant pressure (ΔH_c) using the ideal gas law.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Computational Determination of Thermochemical Data

Computational chemistry provides a powerful alternative and complementary approach to experimental methods for determining thermochemical properties. High-level ab initio and density functional theory (DFT) methods can predict these properties with high accuracy.

Computational Protocol for Thermochemical Data

A typical computational workflow for calculating the thermochemical properties of substituted butenes involves the following steps:

-

Molecular Structure Generation: An initial 3D structure of the butene isomer is created using molecular modeling software.

-